molecular formula C22H24N4O4 B2756984 Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-39-2

Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2756984
CAS No.: 868144-39-2
M. Wt: 408.458
InChI Key: QYBMQPZBGFDNEK-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heterocyclic compound featuring a pyridopyrimidine core fused with a partially saturated bicyclic system. Its structure includes a 4-cyanophenyl substituent at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 4. The compound’s synthetic pathway likely involves cyclocondensation reactions, as demonstrated in analogous pyridopyrimidine syntheses using substituted pyruvic acids and aminouracils under catalytic conditions .

The 4-cyanophenyl group introduces electron-withdrawing characteristics, which may enhance stability and influence intermolecular interactions compared to electron-donating substituents (e.g., methoxy or chloro groups) seen in structurally similar compounds .

Properties

IUPAC Name

2-methylpropyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-12(2)11-30-21(28)16-13(3)24-19-18(20(27)26(5)22(29)25(19)4)17(16)15-8-6-14(10-23)7-9-15/h6-9,12,17,24H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBMQPZBGFDNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C#N)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or bulky aryl groups (e.g., nitrophenyl in ).
  • Ester vs. Carboxylic Acid : The isobutyl ester at C6 differentiates the target compound from the carboxylic acid derivatives in , which may influence solubility and bioavailability.

Physicochemical and Spectral Properties

  • While melting point data for the target compound are unavailable, compound 1l (a structurally distinct heterocycle) exhibits a high melting point (243–245°C), likely due to nitro and cyano groups enhancing crystallinity. The target’s isobutyl ester may lower its melting point relative to nitro-containing analogs.
  • Spectral characterization (e.g., NMR, IR, HRMS) for compound 1l provides a benchmark for confirming the target’s structure, particularly the ester carbonyl (~170 ppm in ¹³C NMR) and cyano (~2200 cm⁻¹ in IR).

Pharmacological Potential

  • Arylpiperazinylalkyl derivatives of pyridopyrimidines (e.g., ethyl 2-thio-4-oxo-3,4-dihydro derivatives ) demonstrate pharmacological activity, suggesting that the target compound’s ester and cyano substituents could be optimized for similar applications.

Q & A

Q. What are the standard synthetic routes for Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate?

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For structurally similar compounds (e.g., ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate), a modified Biginelli condensation is employed using 4-cyanobenzaldehyde, thiourea, and ethyl acetoacetate under acidic reflux conditions (acetic acid, NH4_4Cl) . Adjustments for the isobutyl ester group may require transesterification or substitution of the starting carboxylate. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How is this compound characterized for structural validation?

X-ray crystallography is the gold standard for resolving structural ambiguities, particularly for complex fused-ring systems. For example, disordered ethyl groups in related dihydropyrimidinones were resolved using single-crystal X-ray diffraction (SC-XRD) with refinement parameters (R factor = 0.050) . Complementary methods include 1^1H/13^{13}C NMR for functional group analysis, IR spectroscopy for carbonyl/thione identification, and HRMS for molecular weight confirmation.

Q. What preliminary biological screening assays are recommended?

Pyrido[2,3-d]pyrimidine derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For instance, analogs with 4-cyanophenyl substituents showed calcium channel blocking potential in vitro . Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols.
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires systematic parameter tuning:

  • Catalyst selection : Replace NH4_4Cl with Lewis acids (e.g., FeCl3_3) to enhance cyclization efficiency .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus acetic acid to reduce side reactions.
  • Temperature control : Reflux at 100–110°C with inert atmosphere (N2_2) to prevent oxidation.
  • Purification : Use column chromatography with gradient elution (hexane:EtOAc) or recrystallization (ethanol/water mixtures).

Q. What strategies resolve crystallographic disorder in the isobutyl ester moiety?

Disorder in flexible alkyl chains (e.g., ethyl groups in related compounds) is resolved via:

  • Occupancy refinement : Assign partial occupancies (e.g., 0.7:0.3 split) to disordered atoms .
  • Restraints : Apply rigid-bond or similarity restraints during refinement (software: SHELXL, OLEX2).
  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution.

Q. How do substituents (e.g., 4-cyanophenyl, methyl groups) influence bioactivity?

Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidines reveal:

  • 4-Cyanophenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Methyl groups : Increase metabolic stability by reducing oxidative degradation.
  • Isobutyl ester : Modulates solubility; replace with PEGylated esters to improve bioavailability.

Q. How to address solubility limitations in biological assays?

For poorly soluble derivatives:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA).
  • Prodrug design : Convert carboxylate to water-soluble salts (e.g., sodium or lysine adducts).

Q. What computational methods validate experimental data contradictions?

Conflicting SAR or activity data can arise from conformational flexibility. Mitigation strategies:

  • Molecular docking : Simulate ligand-target interactions (software: AutoDock, Schrödinger).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

Methodological Considerations

Q. How to design a multi-parametric optimization (MPO) protocol for this compound?

MPO integrates synthetic, analytical, and biological parameters:

ParameterTargetMethod
Purity≥95%HPLC (C18 column, MeCN:H2_2O)
Yield≥60%DoE (Design of Experiments)
Solubility≥100 µMKinetic solubility assay
IC50_{50}≤10 µMDose-response curve fitting

Q. How to address discrepancies in reported biological activities?

Contradictory data (e.g., variable IC50_{50} values across studies) may stem from assay conditions. Recommendations:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Triplicate validation : Ensure statistical significance (p < 0.05, ANOVA).

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